2-Quinolinecarboxaldehyde

Descripción

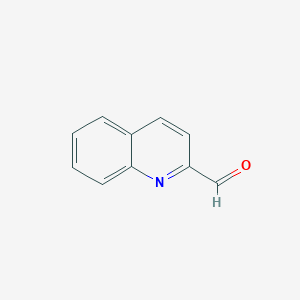

Structure

3D Structure

Propiedades

IUPAC Name |

quinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYJKGWLDJECQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203169 | |

| Record name | Quinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-96-2 | |

| Record name | 2-Quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline-2-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Quinolinecarboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Quinolinecarboxaldehyde CAS number and properties

An In-depth Technical Guide to 2-Quinolinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 5470-96-2), a versatile heterocyclic aldehyde. It serves as a crucial building block in the synthesis of a wide array of organic compounds, including pharmaceuticals, dyes, and fluorescent probes.[1][2] This document details its chemical and physical properties, safety information, experimental protocols for its synthesis and purification, and its applications in research and development.

Core Properties and Safety Information

This compound, also known as quinaldehyde, is a yellow to brown crystalline solid.[1] Its structure, featuring a quinoline (B57606) ring substituted with a carboxaldehyde group at the 2-position, makes it a valuable intermediate in organic synthesis.[1][2]

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 5470-96-2 | [1][3] |

| Molecular Formula | C₁₀H₇NO | [1][3] |

| Molecular Weight | 157.17 g/mol | [3][4] |

| Appearance | Orange to brown crystals or crystalline powder | [1] |

| Melting Point | 70-72 °C | [5][6] |

| Solubility | Insoluble in water | [5] |

| EINECS Number | 226-804-3 | [1][3] |

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.[4] Adherence to the following safety protocols is essential.

| Hazard Class | GHS Classification | Source(s) |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [4] |

| Hazard Classifications | Skin Irritation (Category 2)Eye Irritation (Category 2)Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | [4] |

| Storage | Store in a cool, dry place. Air sensitive. Incompatible with strong oxidizing agents and strong bases. | [1][7] |

| Personal Protective Equipment (PPE) | Dust mask (type N95), eyeshields, gloves | [7] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for researchers. The following protocols are adapted from established procedures.

Synthesis via Reduction of Quinoline-2-Carboxylic Acid Ethyl Ester

A common method for synthesizing this compound involves the reduction of an ester precursor.[8]

Materials:

-

Quinoline-2-carboxylic acid ethyl ester

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Diisobutylaluminium hydride (DIBAL-H), 1M solution in toluene

-

Methanol

-

Rochelle's salt solution (potassium sodium tartrate)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexane

-

Ethyl Acetate (B1210297) (AcOEt)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve quinoline-2-carboxylic acid ethyl ester (1.0 eq) in anhydrous CH₂Cl₂.

-

Cool the solution to -78 °C under an argon atmosphere.

-

Add DIBAL-H solution (1.5 eq) dropwise over 30 minutes, maintaining the temperature at -78 °C.

-

Stir the resulting solution at -78 °C for an additional hour.

-

Quench the reaction by the successive dropwise addition of methanol, followed by Rochelle's salt solution.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Filter the mixture through a pad of celite, washing with CH₂Cl₂.

-

Dry the combined organic filtrates over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate (8:2) eluent to yield this compound as a yellowish solid.[8]

Caption: Synthesis of this compound via ester reduction.

Purification Methods

For further purification, two primary methods can be employed.

-

Recrystallization: The compound can be recrystallized from water (H₂O). It is important to protect it from light during this process.[3][5]

-

Steam Distillation: Steam distillation is another effective method for purifying this compound.[3][5]

Applications in Research and Development

This compound is a versatile reagent with numerous applications in medicinal chemistry, materials science, and analytical chemistry.

-

Pharmaceutical Synthesis: It is a key intermediate in the creation of novel pharmaceutical agents, with research pointing towards potential antimicrobial and anticancer activities.[1][2]

-

Fluorescent Sensors: The quinoline moiety possesses inherent fluorescence properties.[1] This has been exploited to develop chemosensors, such as a sugar-quinoline sensor designed for the selective detection of mercury ions (Hg²⁺) in aqueous environments.[3][5][9][10]

-

Organic Synthesis Building Block: It serves as a precursor in various organic reactions, including the preparation of imine-type ligands and 3-(2-quinolyl)-1-phenyl-2-propenone through tandem aldol-Michael reactions.[3][5][9]

-

Coordination Chemistry: The aldehyde is used to synthesize ligands for metal complexes, which are investigated for their catalytic and material properties.[2]

References

- 1. guidechem.com [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 5470-96-2 [m.chemicalbook.com]

- 4. This compound | C10H7NO | CID 79619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 5470-96-2 [chemicalbook.com]

- 6. This compound, 97% 5470-96-2 India [ottokemi.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. 2-喹啉甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-喹啉甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

Synthesis of 2-Quinolinecarboxaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-quinolinecarboxaldehyde from quinoline (B57606) and its derivatives. This key intermediate is of significant interest in medicinal chemistry and materials science due to its versatile reactivity, allowing for the construction of a wide array of complex heterocyclic systems, including novel therapeutic agents and functional materials. This document details various synthetic strategies, including the oxidation of 2-methylquinoline (B7769805) and direct formylation methods, presenting detailed experimental protocols, quantitative data for comparison, and mechanistic diagrams to facilitate a deeper understanding of the chemical transformations.

Oxidation of 2-Methylquinoline (Quinaldine)

The most prevalent and direct pathway to this compound involves the oxidation of the methyl group of 2-methylquinoline, commonly known as quinaldine. Several oxidative methods have been developed, with the Riley oxidation using selenium dioxide being a classical and effective approach.

Riley Oxidation (Selenium Dioxide)

The Riley oxidation is a well-established method for the selective oxidation of activated methyl or methylene (B1212753) groups to carbonyl functionalities.[1][2] In the context of 2-methylquinoline, selenium dioxide (SeO₂) is a highly effective reagent for its conversion to this compound.[3][4]

Reaction Mechanism:

The reaction proceeds through an initial ene reaction between the enol form of the substrate and selenium dioxide, followed by a[5][6]-sigmatropic rearrangement and subsequent hydrolysis to yield the aldehyde.

Experimental Protocol: Selenium Dioxide Oxidation of 2-Methylquinoline

-

Materials:

-

2-Methylquinoline (Quinaldine)

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane (or another suitable solvent like xylene or ethanol)

-

Celite

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylquinoline (1.0 eq) in 1,4-dioxane.

-

Add selenium dioxide (1.1 to 2.0 eq) portion-wise to the stirred solution.

-

Heat the reaction mixture to reflux (typically around 100-140°C) and maintain for several hours (e.g., 7 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable solvent such as diethyl ether.

-

Filter the mixture through a pad of Celite to remove the precipitated elemental selenium.

-

Wash the filter cake with the same solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford pure this compound.[7]

-

Quantitative Data for Riley Oxidation:

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| SeO₂ | Dioxane | 100 | 7 | 70 | [7] |

| SeO₂ | Xylene | Reflux | Not Specified | Good | [8] |

| SeO₂ | Ethanol/Cyclohexane | Reflux | Not Specified | 52 (of an acetal (B89532) intermediate) | [8] |

Direct Formylation of the Quinoline Ring

Direct formylation methods introduce a formyl group directly onto the quinoline nucleus. The Vilsmeier-Haack and Reimer-Tiemann reactions are two classical methods for the formylation of aromatic and heteroaromatic compounds.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[6][9] While quinoline itself is not highly activated, this method can be applied, often requiring elevated temperatures. The formylation of substituted quinolines, particularly those with electron-donating groups, proceeds with higher efficiency.[10][11]

Experimental Workflow for Vilsmeier-Haack Reaction:

Experimental Protocol: Vilsmeier-Haack Formylation of a Quinoline Derivative

-

Materials:

-

Quinoline or substituted quinoline

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium carbonate or sodium hydroxide (B78521) solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, cool anhydrous DMF (3-5 equivalents) to 0°C in an ice bath.

-

Add POCl₃ (1.5-3 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10°C.

-

After the addition is complete, stir the mixture at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[9]

-

Dissolve the quinoline derivative (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-90°C. The reaction progress should be monitored by TLC.[6]

-

After completion, cool the reaction mixture and pour it onto crushed ice with stirring.

-

Neutralize the acidic solution with a saturated sodium carbonate solution or a dilute sodium hydroxide solution until a precipitate forms.[12]

-

Filter the solid product and wash it with cold water, or extract the aqueous layer with an organic solvent.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Quantitative Data for Vilsmeier-Haack Reaction on Quinoline Derivatives:

| Substrate | Product | Yield (%) | Reference |

| Substituted Acetanilides | 2-Chloro-3-formyl-quinolines | 60-80 | [10] |

| 3-Acetyl-2,4-dihydroxyquinoline | 3-(3-chloroprop-2-ene-1-al)-2,4-dichloroquinoline | 65 | [12] |

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is primarily used for the ortho-formylation of phenols and other activated aromatic compounds.[13] Its application to quinoline itself is limited due to the need for an activating hydroxyl group. However, for hydroxyquinolines, this reaction can be a viable method for introducing a formyl group.[14] The reaction typically proceeds in a basic medium with chloroform.[15]

Reaction Mechanism for Reimer-Tiemann Reaction:

References

- 1. grokipedia.com [grokipedia.com]

- 2. Riley oxidation - Wikipedia [en.wikipedia.org]

- 3. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [esirc.emporia.edu]

- 4. adichemistry.com [adichemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Riley Oxidation | NROChemistry [nrochemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. chemijournal.com [chemijournal.com]

- 11. chemijournal.com [chemijournal.com]

- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 13. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 14. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]

- 15. lscollege.ac.in [lscollege.ac.in]

Spectroscopic Profile of 2-Quinolinecarboxaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-quinolinecarboxaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational reference for its identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The data presented below were obtained in deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) as the internal standard.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of its protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~10.5 | s | 1H, -CHO |

| ~8.9 | d | 1H, Aromatic-H |

| ~8.1-8.3 | d | 1H, Aromatic-H |

| ~7.5-7.8 | m | 3H, Aromatic-H |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts (δ) are reported in ppm relative to TMS.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~193 | -CHO |

| ~160 | C=N |

| ~145-155 | Aromatic C (quaternary) |

| ~120-140 | Aromatic C-H |

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights its key functional groups. The data below corresponds to analysis as a KBr pellet.

Table 3: Significant IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1700 | Strong | C=O stretch (aldehyde)[1] |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch[1] |

| ~830 | Strong | C-H out-of-plane bend[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The data presented here was obtained using electron ionization (EI). The molecular formula of this compound is C₁₀H₇NO, with a molecular weight of approximately 157.17 g/mol .[2][3]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 157 | High | [M]⁺ (Molecular Ion) |

| 156 | High | [M-H]⁺ |

| 128 | Medium | [M-CHO]⁺ |

| 101 | Medium | [M-CHO-HCN]⁺ |

Experimental Protocols

The following are generalized methodologies for the spectroscopic characterization of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[2] For ¹³C NMR, a higher concentration (50-100 mg) may be required.[2] Add a small amount of tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved; if necessary, gently vortex or sonicate the tube. Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. The probe is tuned and matched for the appropriate nucleus (¹H or ¹³C).

-

Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is commonly used.[4] The number of scans is adjusted to achieve an adequate signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically sufficient for qualitative spectra.[4]

-

Data Processing: The acquired free induction decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.[4]

FTIR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation: Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.[5] The mixture should be a fine, homogenous powder.

-

Pellet Formation: Place the powdered mixture into a pellet die. The die is then placed in a hydraulic press and compressed under high pressure (typically 8-10 metric tons) for a few minutes to form a thin, transparent pellet.

-

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder of the FTIR spectrometer. The IR spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

Data Analysis: The sample spectrum is ratioed against the background spectrum to yield the final absorbance or transmittance spectrum. The characteristic absorption bands are then identified and assigned to their corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[6] Ensure the sample is free of any particulate matter by centrifugation or filtration.[7] Transfer the solution to a 1.5 mL GC autosampler vial.[6]

-

Instrument Setup: The GC is equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). The injector temperature is set to ensure complete vaporization of the sample without decomposition. A temperature program for the GC oven is established to separate the analyte from any impurities. The mass spectrometer is typically operated in electron ionization (EI) mode.

-

Data Acquisition: A small volume (typically 1 µL) of the sample solution is injected into the GC. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

-

Data Analysis: The resulting total ion chromatogram (TIC) shows the retention time of the compound. The mass spectrum corresponding to the GC peak of this compound is then analyzed to determine the molecular ion and identify the fragmentation pattern.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 4. benchchem.com [benchchem.com]

- 5. shimadzu.com [shimadzu.com]

- 6. uoguelph.ca [uoguelph.ca]

- 7. Sample preparation GC-MS [scioninstruments.com]

Crystal Structure of 2-Quinolinecarboxaldehyde: A Technical Guide for Researchers

An In-depth Exploration of the Structural and Synthetic Aspects of a Key Heterocyclic Aldehyde

This technical guide provides a comprehensive overview of the crystal structure and synthesis of 2-Quinolinecarboxaldehyde (C₁₀H₇NO), a pivotal heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed crystallographic data, experimental protocols, and a visualization of its synthetic utility.

Core Structural Characteristics

The solid-state structure of this compound has been elucidated through single-crystal X-ray diffraction. The compound is known to exhibit polymorphism, with detailed structural data available for one of its crystalline forms. This polymorph crystallizes in the monoclinic space group P2₁/n. The asymmetric unit contains two independent molecules, which are nearly planar. In the crystal packing, molecules are linked by weak C—H⋯O interactions.

Crystallographic Data

The following table summarizes the key crystallographic parameters for a known polymorph of this compound.

| Parameter | Value |

| Chemical Formula | C₁₀H₇NO |

| Formula Weight | 157.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.0639 (7) |

| b (Å) | 21.564 (2) |

| c (Å) | 10.698 (1) |

| α (°) | 90 |

| β (°) | 107.884 (2) |

| γ (°) | 90 |

| Volume (ų) | 1550.9 (3) |

| Z | 8 |

| Temperature (K) | 173 |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common and effective laboratory-scale preparation involves the reduction of a quinoline-2-carboxylic acid derivative.

Protocol: Reduction of Ethyl Quinoline-2-carboxylate

This protocol details the synthesis of this compound via the reduction of ethyl quinoline-2-carboxylate using diisobutylaluminium hydride (DIBAL-H).

Materials:

-

Ethyl quinoline-2-carboxylate

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous toluene

-

Diisobutylaluminium hydride (DIBAL-H) (1M solution in toluene)

-

Methanol (MeOH)

-

Rochelle's salt solution (saturated aqueous potassium sodium tartrate)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Celite

-

Hexane

-

Ethyl acetate (B1210297) (AcOEt)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve ethyl quinoline-2-carboxylate (1.0 eq) in anhydrous dichloromethane under an argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add DIBAL-H (1.5 eq, 1M solution in toluene) dropwise to the stirred solution over 30 minutes, maintaining the temperature at -78 °C.

-

Stir the resulting solution at -78 °C for an additional hour.

-

Quench the reaction by the successive dropwise addition of methanol, followed by Rochelle's salt solution.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Filter the mixture through a pad of Celite, washing with dichloromethane.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a yellowish solid.[1]

Synthetic and Biological Workflow

While the direct modulation of specific signaling pathways by this compound is not extensively documented, its importance in drug discovery lies in its role as a versatile precursor for a variety of biologically active derivatives. The aldehyde functional group serves as a reactive handle for the synthesis of Schiff bases and thiosemicarbazones, which have demonstrated potent anticancer and antimicrobial activities. For instance, thiosemicarbazone derivatives of this compound and their metal complexes have been shown to act as inhibitors of topoisomerase IIa and induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential.[2][3]

The following diagram illustrates the synthetic pathway to this compound and its subsequent derivatization into biologically relevant compounds.

Caption: Synthetic route to this compound and its derivatization.

Conclusion

This compound remains a compound of significant interest for synthetic and medicinal chemists. Its well-defined crystal structure provides a solid foundation for computational modeling and rational drug design. While its direct biological signaling pathways are yet to be fully elucidated, its utility as a synthetic intermediate for potent bioactive molecules is firmly established. The experimental protocols and structural data presented in this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of novel quinoline-based compounds.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Structure-activity relationships of 2‑quinolinecarboxaldehyde thiosemicarbazone gallium(III) complexes with potent and selective anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline-2-carboxaldehyde thiosemicarbazones and their Cu(II) and Ni(II) complexes as topoisomerase IIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 2-Quinolinecarboxaldehyde in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Quinolinecarboxaldehyde in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, pharmaceutical research, and materials science. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and visualizes the experimental workflow.

Core Data Presentation: Solubility of this compound

The quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on chemical supplier information and general principles of organic chemistry, a qualitative and semi-quantitative solubility profile has been assembled. It is generally noted that quinoline (B57606) derivatives exhibit good solubility in various organic solvents.

| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility & Remarks |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 100 mg/mL[1] | Highly soluble. Ultrasonic assistance may be required for dissolution.[1] |

| Water | Protic | Data Not Available | Insoluble in cold water.[2][3] Can be recrystallized from water, suggesting some solubility in hot water. |

| Ethanol | Protic Alcohol | Data Not Available | Generally considered soluble.[4] A derivative, the semicarbazone of this compound, can be recrystallized from aqueous ethanol.[2][3] |

| Methanol | Protic Alcohol | Data Not Available | Generally considered soluble.[4] |

| Acetone | Ketone | Data Not Available | Generally considered soluble.[4] |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Data Not Available | Generally considered soluble. |

| Ethyl Acetate | Ester | Data Not Available | Generally considered soluble. |

| Diethyl Ether | Ether | Data Not Available | Generally considered soluble. |

| Hexanes | Aliphatic Hydrocarbon | Data Not Available | Likely to have lower solubility compared to more polar organic solvents. |

Note: The general solubility in many organic solvents is inferred from the behavior of similar quinoline derivatives and its utility in organic synthesis where it is often dissolved in such solvents. For precise applications, experimental determination of solubility in the specific solvent of interest is highly recommended.

Experimental Protocol: Determination of Thermodynamic Solubility

The following is a detailed methodology for determining the equilibrium solubility of a solid organic compound such as this compound in an organic solvent. This protocol is based on the principle of creating a saturated solution and quantifying the concentration of the dissolved compound.

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (B75204) (e.g., 4 mL glass vials)

-

Thermostatic shaker or incubator with orbital shaking capabilities

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Vortex mixer

2. Procedure:

a. Preparation of Calibration Curve: i. Prepare a stock solution of this compound of a known concentration in the chosen solvent. ii. Perform serial dilutions of the stock solution to create a series of calibration standards of decreasing concentrations. iii. Analyze these standards using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to generate a calibration curve of instrument response versus concentration.

b. Sample Preparation and Equilibration: i. Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium. ii. Add a known volume or mass of the selected organic solvent to the vial. iii. Securely cap the vials to prevent solvent evaporation. iv. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). v. Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. A preliminary time-course study can determine the minimum time required to reach equilibrium.

c. Sample Analysis: i. After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. ii. Carefully withdraw a sample of the supernatant using a syringe. iii. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid. iv. Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve. v. Analyze the diluted sample using the same analytical method used for the calibration standards.

d. Data Analysis: i. Using the calibration curve, determine the concentration of this compound in the diluted sample. ii. Calculate the concentration in the original saturated solution by accounting for the dilution factor. iii. The resulting value is the thermodynamic solubility of this compound in the specific solvent at the tested temperature.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

References

A Deep Dive into the Electronic Landscape of 2-Quinolinecarboxaldehyde: A Theoretical Perspective

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical studies on the electronic properties of 2-Quinolinecarboxaldehyde, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural and electronic characteristics through computational analysis.

Introduction

Quinoline (B57606) and its derivatives are a cornerstone in the development of therapeutic agents and functional materials due to their versatile biological and physicochemical properties. This compound, a member of this family, has garnered attention for its role as a precursor in the synthesis of various bioactive molecules and coordination complexes.[1] Understanding the electronic properties of this molecule at a quantum level is paramount for predicting its reactivity, stability, and potential interactions in biological systems. This guide synthesizes findings from theoretical studies, primarily employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, to elucidate the electronic architecture of this compound.

Computational Methodologies

The theoretical investigation of this compound's electronic properties predominantly relies on quantum mechanical calculations. These methods provide a detailed picture of the molecule's electron distribution and energy levels.

Density Functional Theory (DFT)

DFT has become a principal tool for studying the electronic structure of molecules.[2][3] This method is favored for its balance of accuracy and computational efficiency. For this compound and its analogs, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed.[4][5] This functional combines the strengths of both Hartree-Fock theory and DFT.

Basis Sets

The choice of a basis set is crucial for the accuracy of quantum chemical calculations. For quinoline derivatives, the Pople-style basis set, 6-311++G(d,p) , is frequently utilized.[4][5] This notation indicates a triple-zeta valence basis set augmented with diffuse functions (++) on heavy and hydrogen atoms, and polarization functions (d,p) on heavy atoms and hydrogen atoms, respectively. This robust basis set provides a reliable description of the electronic distribution, especially for systems with heteroatoms and potential for hydrogen bonding.

Software

These computations are typically performed using sophisticated software packages such as Gaussian.[6]

Quantitative Electronic Properties

Theoretical calculations yield a wealth of quantitative data that describe the electronic nature of this compound. The following table summarizes key electronic parameters, although specific values for the parent this compound are not extensively documented in a single source, the data for closely related derivatives provide a strong comparative framework.

| Property | Description | Typical Theoretical Approach | Significance in Drug Development & Materials Science |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | DFT (e.g., B3LYP/6-311++G(d,p)) | Indicates the ability to donate an electron; crucial for understanding reactivity and charge transfer processes.[7][8] |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | DFT (e.g., B3LYP/6-311++G(d,p)) | Indicates the ability to accept an electron; important for assessing electrophilicity and electronic transitions.[7][8] |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Calculated from HOMO and LUMO energies. | A smaller gap suggests higher chemical reactivity and lower kinetic stability.[7][8] |

| Dipole Moment | A measure of the overall polarity of the molecule. | DFT calculations | Influences solubility, intermolecular interactions, and binding affinity to biological targets. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution around a molecule. | Calculated from the electron density. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, guiding the understanding of non-covalent interactions.[9][10] |

Note: Specific numerical data for this compound is sparse in the reviewed literature; this table provides a framework for the types of data generated in theoretical studies of quinoline derivatives.

Experimental Protocols: A Theoretical Workflow

The process of theoretically studying the electronic properties of this compound follows a systematic workflow.

Molecular Structure Optimization

The initial step involves determining the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. Studies have identified that for this compound, the ground state is achieved when the oxygen atom of the aldehyde group is positioned farther away from the nitrogen atom of the quinoline ring.[4][5]

Vibrational Frequency Analysis

Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman) which can be compared with experimental data to validate the computational method.[4][5]

Calculation of Electronic Properties

Once the optimized geometry is confirmed, a single-point energy calculation is performed using the same level of theory to determine the electronic properties, including the HOMO and LUMO energies, dipole moment, and the data required to generate the Molecular Electrostatic Potential map.

Visualizing the Theoretical Workflow

The logical flow of a computational study on this compound's electronic properties can be visualized as follows:

Caption: A flowchart illustrating the typical computational workflow for the theoretical analysis of this compound's electronic properties.

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, provide invaluable insights into the electronic properties of this compound. By calculating parameters such as HOMO-LUMO energies, dipole moment, and molecular electrostatic potential, researchers can predict the molecule's reactivity and interaction with other molecules. This knowledge is instrumental in the rational design of novel quinoline-based derivatives for applications in drug discovery and materials science. The methodologies and workflow outlined in this guide provide a robust framework for conducting and interpreting such theoretical investigations.

References

- 1. Quinoline-2-carboxaldehyde thiosemicarbazones and their Cu(II) and Ni(II) complexes as topoisomerase IIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Combined experimental and theoretical studies on the vibrational spectra of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. growingscience.com [growingscience.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to 2-Quinolinecarboxaldehyde and its Positional Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-quinolinecarboxaldehyde and its seven positional isomers. Quinolinecarboxaldehydes are a class of heterocyclic aromatic aldehydes that serve as versatile building blocks in medicinal chemistry and materials science. The position of the carboxaldehyde group on the quinoline (B57606) scaffold significantly influences the molecule's physicochemical properties, reactivity, and biological activity, making a comparative understanding of these isomers crucial for their application in research and drug development.

This guide details the chemical properties, spectroscopic data, synthesis protocols, and known biological activities of each isomer. All quantitative data is summarized in comparative tables, and detailed experimental methodologies are provided. Additionally, logical and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthesis and potential mechanisms of action of these compounds.

Physicochemical and Spectroscopic Properties of Quinolinecarboxaldehyde Isomers

The location of the aldehyde group on the quinoline ring system imparts distinct physicochemical and spectroscopic characteristics to each isomer. These properties, including melting point, boiling point, and spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), are critical for identification, purification, and characterization. The data compiled from various sources is presented in Table 1 for easy comparison.

Table 1: Comparative Physicochemical and Spectroscopic Data of Quinolinecarboxaldehyde Isomers

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance | ¹H NMR Aldehyde δ (ppm) | ¹³C NMR Aldehyde δ (ppm) | Key IR Bands (cm⁻¹) |

| This compound | C₁₀H₇NO | 157.17[1] | 70-72[2] | - | Yellowish solid[3] | 10.23[3] | 193.8[3] | 1702 (C=O)[3] |

| 3-Quinolinecarboxaldehyde | C₁₀H₇NO | 157.17[4] | 68-71 | - | White crystalline solid[5] | ~10.1 | ~192.0 | ~1700 (C=O) |

| 4-Quinolinecarboxaldehyde | C₁₀H₇NO | 157.17[6] | 45-52[6] | 314.3[6] | Yellow to yellow-brown crystalline powder[7] | 10.54[7] | 193.1[7] | ~1700 (C=O) |

| 5-Quinolinecarboxaldehyde | C₁₀H₇NO | 157.17[8] | - | 314.3[9] | Solid[8] | - | - | - |

| 6-Quinolinecarboxaldehyde | C₁₀H₇NO | 157.17[10] | - | - | Solid[10] | - | - | - |

| 7-Quinolinecarboxaldehyde | C₁₀H₇NO | 157.17[11] | - | - | - | - | - | - |

| 8-Quinolinecarboxaldehyde | C₁₀H₇NO | 157.17[12] | 92-97[13] | 314.3 (Predicted)[7] | Light orange to yellow to green powder/crystal[13] | ~10.5 | ~193.0 | - |

Note: Data for some isomers is limited in the publicly available literature. In such cases, typical ranges are provided based on related structures.

Synthesis of Quinolinecarboxaldehyde Isomers: Experimental Protocols

The synthesis of quinolinecarboxaldehydes is most commonly achieved through the oxidation of the corresponding methylquinolines. Selenium dioxide (SeO₂) in a solvent like dioxane or toluene (B28343) is a frequently used oxidizing agent for this transformation. Alternative methods include the reduction of quinolinecarboxylic acids or their derivatives, and formylation reactions on the quinoline ring.

Below are detailed experimental protocols for the synthesis of representative isomers.

General Workflow for Synthesis and Purification

The general procedure for synthesizing quinolinecarboxaldehydes from their methyl precursors followed by purification is outlined in the workflow diagram below.

Protocol for the Synthesis of this compound

This protocol details the reduction of a quinoline-2-carboxylic acid ester to the corresponding aldehyde using Diisobutylaluminium hydride (DIBAL-H).[3]

-

Materials:

-

Ethyl quinoline-2-carboxylate (1.44 g, 7.17 mmol)

-

Anhydrous Dichloromethane (CH₂Cl₂) (20.5 mL)

-

1M solution of DIBAL-H in toluene (10.75 mL, 10.75 mmol)

-

Methanol (B129727) (6.1 mL)

-

Rochelle's salt solution (saturated aqueous potassium sodium tartrate) (9.6 mL)

-

Celite

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (AcOEt)

-

-

Procedure:

-

Dissolve ethyl quinoline-2-carboxylate in anhydrous CH₂Cl₂ in a flask under an argon atmosphere.

-

Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Add the DIBAL-H solution dropwise over 30 minutes.

-

Stir the resulting solution at -78 °C for an additional hour.

-

Quench the reaction by the successive dropwise addition of methanol and then Rochelle's salt solution.

-

Remove the cooling bath and allow the mixture to stir overnight at room temperature.

-

Filter the mixture through a pad of Celite, washing with CH₂Cl₂.

-

Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica (B1680970) gel column chromatography, eluting with a mixture of hexane/ethyl acetate (8:2) to yield this compound as a yellowish solid.[3]

-

Protocol for the Synthesis of 4-Quinolinecarboxaldehyde

This protocol describes the oxidation of 4-methylquinoline (B147181) using selenium dioxide.[7]

-

Materials:

-

4-Methylquinoline (5.0 g, 35 mmol)

-

Selenium dioxide (5.0 g, 45 mmol)

-

Toluene

-

Dichloromethane

-

Saturated saline solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

Dissolve 4-methylquinoline and selenium dioxide in toluene in a flask under an argon atmosphere.

-

Heat the mixture to reflux for 24 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture.

-

Dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with saturated saline solution.

-

Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a solvent mixture of hexane and ethyl acetate to yield 4-quinolinecarboxaldehyde.[7]

-

Biological Activities and Applications

Quinoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[6] The aldehyde functional group provides a reactive handle for the synthesis of a diverse library of derivatives, such as Schiff bases, which can be screened for enhanced biological activity.

Antimicrobial and Antifungal Activity

Derivatives of quinolinecarboxaldehydes have shown promising activity against various bacterial and fungal strains. The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to inhibit key enzymes. Quantitative data on the antimicrobial activity of some quinoline derivatives are presented in Table 2.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Quinoline Derivatives

| Derivative Class | Compound | Test Organism | MIC (µg/mL) | Reference |

| Quinoline-2-one | 6c (R¹=Cl, R²=H) | MRSA | 0.75 | [3] |

| Quinoline-2-one | 6c (R¹=Cl, R²=H) | VRE | 0.75 | [3] |

| Quinoline-Sulfonamide Cd(II) Complex | QBSC 4d | Staphylococcus aureus | 0.1904 | [14] |

| Quinoline-Sulfonamide Cd(II) Complex | QBSC 4d | Escherichia coli | 6.09 | [14] |

| Quinoline-Sulfonamide Cd(II) Complex | QBSC 4d | Candida albicans | 0.1904 | [14] |

| Quinoline-based Hydroxyimidazolium Hybrid | 7b | Staphylococcus aureus | 2 | [15] |

| Quinoline-based Hydroxyimidazolium Hybrid | 7b | Mycobacterium tuberculosis H37Rv | 10 | [15] |

MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus

Anticancer Activity

Numerous quinoline derivatives have been investigated for their anticancer properties. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell proliferation, induction of apoptosis, and cell cycle arrest. For example, derivatives of this compound have been shown to act as topoisomerase IIα inhibitors.[7] Some quinoline derivatives have also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[16][17]

Table 3: Half-maximal Inhibitory Concentration (IC₅₀) of Selected Quinoline Derivatives Against Cancer Cell Lines

| Derivative Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-Chalcone Hybrid | 12e | MGC-803 (Gastric) | 1.38 | [1] |

| Quinoline-Chalcone Hybrid | 12e | HCT-116 (Colon) | 5.34 | [1] |

| 8-Methoxy-4-anilinoquinoline | 2i | BGC-823 (Gastric) | 4.65 | [1] |

| Quinoline-based Dihydrazone | 3b | MCF-7 (Breast) | 7.016 | [1] |

| Quinoline-4-carboxamide | 2f | h-P2X7R-MCF-7 | 0.566 | [9] |

Mechanisms of Action and Signaling Pathways

While the precise signaling pathways modulated by the parent quinolinecarboxaldehyde isomers are not yet fully elucidated, studies on their derivatives provide insights into potential mechanisms of action. A common mechanism for the anticancer activity of quinoline derivatives is the induction of apoptosis.

Proposed Apoptotic Signaling Pathway

The diagram below illustrates a generalized apoptotic signaling pathway that can be initiated by various cellular stresses, including those potentially induced by quinoline derivatives. This pathway involves both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) routes, converging on the activation of executioner caspases that lead to programmed cell death. Some quinoline derivatives have been shown to induce apoptosis through the activation of both caspase-8 and caspase-9.[6]

Conclusion

This compound and its positional isomers represent a valuable class of compounds for chemical synthesis and drug discovery. The distinct properties and reactivity of each isomer, dictated by the position of the aldehyde group, offer a rich landscape for the design of novel molecules with tailored biological activities. While the synthesis and characterization of the 2- and 4-isomers are well-documented, further research is needed to fully elucidate the properties and synthetic routes for the other isomers.

The demonstrated antimicrobial and anticancer activities of various quinoline derivatives highlight the therapeutic potential of this scaffold. Future work should focus on the systematic evaluation of the biological activities of all seven quinolinecarboxaldehyde isomers and their derivatives, with a particular emphasis on elucidating their specific molecular targets and mechanisms of action within cellular signaling pathways. Such studies will be instrumental in unlocking the full potential of these versatile building blocks for the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline-2-carboxaldehyde thiosemicarbazones and their Cu(II) and Ni(II) complexes as topoisomerase IIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of topoisomerase 2 catalytic activity impacts the integrity of heterochromatin and repetitive DNA and leads to interlinks between clustered repeats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity [mdpi.com]

- 15. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the aldehyde group in 2-Quinolinecarboxaldehyde

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 2-Quinolinecarboxaldehyde

Issued: December 2025

Abstract

This compound is a pivotal heterocyclic aromatic aldehyde, serving as a versatile precursor in the synthesis of a wide array of complex molecules.[1][2] Its significance is particularly pronounced in the fields of medicinal chemistry and materials science, where the quinoline (B57606) scaffold is recognized for its diverse biological activities and unique photophysical properties.[1][3] The reactivity of this compound is dominated by its aldehyde functional group, which is strategically positioned at the 2-position of the electron-deficient quinoline ring. This guide provides a comprehensive technical overview of the chemical reactivity, key transformations, and practical applications of the aldehyde group in this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to facilitate its application in a laboratory setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its proper handling, characterization, and use in synthesis.

Physicochemical Properties

The properties of this compound are summarized in the table below. It is an air-sensitive solid, sparingly soluble in water but soluble in common organic solvents.[4][5]

| Property | Value | References |

| Molecular Formula | C₁₀H₇NO | [4][6] |

| Molecular Weight | 157.17 g/mol | [4][6] |

| Appearance | Orange to brown crystals or crystalline powder | [4][5] |

| Melting Point | 70-72 °C | [4][7] |

| Boiling Point | 314.3 ± 15.0 °C (Predicted) | [4][7] |

| Density | 1.223 ± 0.06 g/cm³ (Predicted) | [4][7] |

| Water Solubility | Insoluble | [4][7] |

| Storage | Keep in dark place, Sealed in dry, Room Temperature | [4][7] |

| CAS Number | 5470-96-2 | [4][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of this compound. The following data, primarily based on spectral database information and predictions from analogous structures, serves as a reference.[8][9]

| ¹H NMR (400 MHz, CDCl₃) δ ppm | ¹³C NMR (100 MHz, CDCl₃) δ ppm | IR (neat) νₘₐₓ/cm⁻¹ |

| 10.23 (s, 1H, -CHO) | 193.8 (-CHO) | 1702 (C=O stretch) |

| 8.29 (d, 1H, J=8.4 Hz) | 152.6 | 3058 (Ar-H) |

| 8.25 (d, 1H, J=8.5 Hz) | 147.9 | 2813 (C-H aldehyde) |

| 8.02 (d, 1H, J=8.4 Hz) | 137.5 | 1264, 1202 |

| 7.89 (d, 1H, J=8.2 Hz) | 130.6 | 838, 748 |

| 7.82 (td, 1H, J=7.7, 1.3 Hz) | 130.5 | |

| 7.68 (td, 1H, J=7.5, 1.0 Hz) | 130.1 | |

| 129.3 | ||

| 128.0 | ||

| 117.4 |

Note: NMR data sourced from reference[9].

Core Reactivity and Key Transformations

The aldehyde group at the 2-position of the quinoline ring is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is the basis for its utility as a synthetic building block.[1] This section details the most significant transformations involving this functional group.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to the aldehyde, followed by dehydration, yielding an α,β-unsaturated product.[10][11] This reaction is catalyzed by a weak base, such as piperidine (B6355638).[12]

Quantitative Data for Knoevenagel Condensation of Quinoline Aldehydes:

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Quinoline-2-carboxaldehyde | Malononitrile (B47326) | Piperidine | Ethanol | 2 | 92 | [12] |

Note: Data is for a representative quinoline aldehyde to guide expectation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Addition of Reactants: Add malononitrile (1.1 equivalents) to the solution.

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 2-3 drops) to the mixture.[12]

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating.[12]

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture. The product often precipitates and can be collected by filtration.[12] If no precipitate forms, perform a standard aqueous work-up.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the α,β-unsaturated product.[12]

Wittig Reaction

The Wittig reaction is a highly versatile method for synthesizing alkenes from aldehydes using a phosphonium (B103445) ylide (Wittig reagent).[13][14] This reaction is crucial for forming a carbon-carbon double bond at a specific position with high regioselectivity.[12][15] The stereochemical outcome (E/Z isomerism) depends on the stability of the ylide used.[13]

Experimental Protocol: General Wittig Olefination

-

Ylide Preparation:

-

Olefination:

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Perform an aqueous work-up, extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired alkene from the triphenylphosphine (B44618) oxide byproduct.[12]

-

Schiff Base Formation

The condensation of this compound with primary amines is a facile reaction that forms Schiff bases (imines).[16] These compounds are critical intermediates in organic synthesis and are widely studied for their biological activities and ability to form metal complexes.[16][17]

Experimental Protocol: Synthesis of a Schiff Base Derivative

-

Preparation: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol (B129727) in a round-bottom flask.[16]

-

Amine Addition: Add a solution of the desired primary amine (1 equivalent) in the same solvent.[16]

-

Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.[16]

-

Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress using TLC.[16]

-

Isolation: Upon completion, allow the mixture to cool to room temperature. The Schiff base product often precipitates and can be collected by filtration. If not, the solvent can be removed under reduced pressure.[17]

-

Purification: Wash the solid product with cold ethanol and dry to obtain the pure Schiff base.

Side Reactions and Troubleshooting

The aldehyde group in this compound is susceptible to several side reactions, which can impact the yield and purity of the desired product. Awareness of these pathways is crucial for reaction optimization.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound CAS#: 5470-96-2 [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | C10H7NO | CID 79619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 5470-96-2 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. Wittig reaction - Wikipedia [en.wikipedia.org]

- 15. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

The Multifaceted Therapeutic Potential of 2-Quinolinecarboxaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. Among its numerous derivatives, those bearing a carboxaldehyde group at the 2-position (2-quinolinecarboxaldehyde) have emerged as a particularly promising class of molecules with a diverse range of biological activities. This technical guide provides an in-depth exploration of the current research landscape surrounding this compound derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory potential. It is designed to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further investigation and drug development efforts.

Anticancer Activity: A Promising Frontier in Oncology

This compound derivatives have demonstrated significant potential as anticancer agents, with numerous studies highlighting their cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes crucial for cancer cell proliferation and survival.[1]

Quantitative Anticancer Activity

The anticancer efficacy of these derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of cancer cells. The following table summarizes the IC50 values for various this compound derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Gallium(III) complex (Ga6) | A549 (Lung) | Data not specified, but noted as having the best anti-tumor activity | [2] |

| Quinoline-2-carboxaldehyde thiosemicarbazones (Copper(II) complexes) | U937 (Histiocytic lymphoma) | More active than ligands and nickel complexes | [3][4] |

| N-hydroxy-2-quinolineacrylamides (Compound 9) | A549 (Lung), HCT116 (Colon) | Exhibits antiproliferative activity | [5] |

| Quinoline-related carboxylic acid derivatives | Various (MCF7, HELA, etc.) | Demonstrated selective viability reduction | [6] |

Mechanism of Anticancer Action

The anticancer effects of this compound derivatives are multifaceted. One of the key mechanisms involves the induction of apoptosis, or programmed cell death. For instance, the gallium(III) complex, Ga6, has been shown to induce apoptosis in A549 cells by activating caspases-3 and 9, inducing the production of reactive oxygen species (ROS), and disrupting the mitochondrial membrane potential.[2]

Another significant mechanism is the inhibition of topoisomerase IIa, an essential enzyme for DNA replication in cancer cells. Copper(II) complexes of quinoline-2-carboxaldehyde thiosemicarbazones have been identified as potent inhibitors of this enzyme.[3][4] Furthermore, some derivatives, such as N-hydroxy-2-quinolineacrylamides, act as histone deacetylase (HDAC) inhibitors, which can alter gene expression and induce cell cycle arrest and apoptosis.[5]

Figure 1: Proposed anticancer mechanisms of this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the this compound derivatives in the complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents.[7] this compound derivatives have shown considerable promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[7][8]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of these compounds is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[7]

| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Quinoline-2-one derivative (6c) | MRSA | 0.75 | [7][9] |

| Quinoline-2-one derivative (6c) | VRE | 0.75 | [7][9] |

| Quinoline-2-one derivative (6c) | MRSE | 2.50 | [7][9] |

| Quinoline-2-one derivative (6l) | MRSA | 1.50 | [7] |

| Quinoline-2-one derivative (6l) | VRE | 1.50 | [7] |

| Quinoline-2-one derivative (6l) | MRSE | 3.0 | [7] |

| Quinoline-2-one derivative (6o) | MRSA | 2.50 | [7] |

| Quinoline-2-one derivative (6o) | VRE | 2.50 | [7] |

| Quinoline-2-one derivative (6o) | MRSE | 5.0 | [7] |

| 2-Aryl-quinoline-3-carbaldehyde (94a) | Mycobacterium tuberculosis H37Rv | 1.6 | [8] |

| Quinoline compound 6 | Clostridium difficile | 1.0 | [10] |

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of this compound derivatives are diverse. Some derivatives are believed to function by inhibiting essential microbial enzymes. For example, certain quinoline-2-one derivatives have been shown to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis in bacteria.[9] Others may disrupt the bacterial cell wall or membrane integrity.[11] The ability of some derivatives, particularly thiosemicarbazones, to chelate metal ions that are essential for microbial enzyme function is another proposed mechanism.[12]

Figure 2: Workflow for the Broth Microdilution Method to determine MIC.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard technique for determining the MIC of an antimicrobial agent.[7]

Materials:

-

Bacterial strains (e.g., MRSA, E. coli)

-

Mueller-Hinton Broth (MHB)

-

This compound derivatives

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Prepare two-fold serial dilutions of the this compound derivatives in MHB in the 96-well plate.

-

Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiviral Activity: A Potential Weapon Against Viral Infections

Several this compound derivatives have been investigated for their antiviral properties, with promising results against various viruses, including Dengue virus.[13][14][15][16]

Quantitative Antiviral Activity

The antiviral activity is often expressed as the EC50 (half-maximal effective concentration), which is the concentration of a drug that gives half-maximal response.

| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |

| Quinoline derivative 1 | Dengue virus serotype 2 | Vero | Low micromolar range | [13][14][15][16] |

| Quinoline derivative 2 | Dengue virus serotype 2 | Vero | Sub-micromolar range | [13][14][15][16] |

Mechanism of Antiviral Action

The antiviral mechanism of these derivatives can vary depending on the virus. In the case of Dengue virus, certain quinoline derivatives have been shown to impair the accumulation of the viral envelope glycoprotein.[14][15] They appear to act at the early stages of the infection and do not exhibit direct virucidal activity.[14][15]

Figure 3: Proposed antiviral mechanism against Dengue virus.

Experimental Protocol: Virus Yield Reduction Assay

This assay is used to determine the effect of a compound on the production of infectious virus particles.

Materials:

-

Host cell line (e.g., Vero cells)

-

Virus stock (e.g., Dengue virus)

-

This compound derivatives

-

Cell culture medium

-

Plaque assay reagents

Procedure:

-

Seed host cells in a multi-well plate and allow them to form a confluent monolayer.

-

Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

After a short adsorption period, remove the virus inoculum and add fresh medium containing different concentrations of the this compound derivative.

-

Incubate the plate for a period sufficient for the virus to complete its replication cycle (e.g., 48 hours).

-

Collect the supernatant from each well, which contains the progeny virus.

-

Determine the viral titer in the supernatant using a plaque assay.

-

Calculate the percentage of virus yield reduction compared to the untreated control and determine the EC50 value.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and compounds that can modulate the inflammatory response are of great therapeutic interest.[17] Derivatives of quinoline have been shown to possess anti-inflammatory properties.[17][18][19]

Quantitative Anti-inflammatory Activity

The anti-inflammatory potential can be assessed by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) or by in vivo models such as the carrageenan-induced paw edema test.

| Compound/Derivative | Assay | Model | Inhibition (%) / IC50 | Reference |

| Quinoline-2-carboxylic acid derivatives | LPS-induced NO production | RAW264.7 macrophages | IC50 values reported in µM range | [17] |